

2-Bromo-1-phenyl-pentan-1-one CAS number 49851-31-2

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Compound of Interest

Compound Name: 2-Bromo-1-phenyl-pentan-1-one

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An In-depth Technical Guide to **2-Bromo-1-phenyl-pentan-1-one** (CAS: 49851-31-2)

This technical guide provides a comprehensive overview of **2-Bromo-1-phenyl-pentan-1-one**, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

2-Bromo-1-phenyl-pentan-1-one, also known as α -Bromovalerophenone, is an aromatic haloketone.^[1] Its structure features a pentanone backbone with a bromine atom at the alpha-carbon (C2) and a phenyl group attached to the carbonyl carbon (C1).^[1] This compound is primarily a synthetic, man-made substance with no known natural sources.^[2]

Nomenclature & Identifiers:

- IUPAC Name: 2-bromo-1-phenylpentan-1-one^{[1][3]}
- Synonyms: α -Bromovalerophenone, 2-Bromovalerophenone, 1-Pentanone, 2-bromo-1-phenyl-^{[3][4][5][6]}
- CAS Number: 49851-31-2^{[1][3]}
- Molecular Formula: C₁₁H₁₃BrO^{[1][3][7]}
- InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N^{[1][3][7]}

The physicochemical properties of **2-Bromo-1-phenyl-pentan-1-one** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	241.12 g/mol	[1][3][7]
Appearance	Bright yellow oily liquid	[1][5][8][9]
Boiling Point	94–96 °C at 0.25 Torr; 282.3±13.0 °C at 760 mmHg	[1][5][8][9][10][11][12][13]
Density	~1.310 g/cm ³	[1][5][8][9][11][12]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform.	[2][4][14]
XLogP3	3.7	[1][2]
Flash Point	42.5 ± 7.2 °C	[10][13]
Topological Polar Surface Area	17.1 Å ²	[2][3]

Spectroscopic Data

Structural confirmation of **2-Bromo-1-phenyl-pentan-1-one** relies on various spectroscopic techniques. Key spectral features are outlined below.

Technique	Characteristic Features	Source(s)
^1H NMR	Aromatic protons appear as a multiplet in the range of δ ~7.3–7.5 ppm. The proton adjacent to the carbonyl group appears around δ ~2.5–3.0 ppm.	[1]
^{13}C NMR	The bromine atom deshields the adjacent carbon, resulting in a signal at approximately δ ~30–40 ppm.	[1]
Infrared (IR)	A strong absorption band around 1700 cm^{-1} confirms the presence of the ketone carbonyl (C=O) group.	[1]
Mass Spectrometry	The exact mass is approximately 240.015 Da. The mass spectrum displays characteristic isotopic peaks for bromine (m/z 240 and 242). GC-MS is commonly used for purity analysis.	[1][3]

Synthesis and Reactivity

2-Bromo-1-phenyl-pentan-1-one is typically synthesized via the bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone). [1][15] Common brominating agents include molecular bromine (Br_2) or N-bromosuccinimide (NBS). [1][2] The reactivity of this compound is dominated by its two functional groups: the electrophilic carbon attached to the bromine and the carbonyl group. The bromine atom can be readily displaced in nucleophilic substitution ($\text{S}_\text{N}2$) reactions, making it a versatile building block. [1][5]

Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of **2-Bromo-1-phenyl-pentan-1-one** from valerophenone.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[15\]](#)

Materials:

- 1-phenyl-pentan-1-one (Valerophenone) (16.2 g, 0.1 mol)
- Sodium Bromide (NaBr) (30.9 g, 0.3 mol)
- 30% Hydrochloric Acid (HCl) (24 g, 0.2 mol)
- 30% Hydrogen Peroxide (H₂O₂) (19 g, 0.15 mol)
- Saturated Sodium Carbonate (Na₂CO₃) solution
- Saturated Saline (NaCl) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- 500 mL Round Bottom Flask

Procedure:

- Reaction Setup: To a 500 mL round bottom flask at room temperature, add 1-phenyl-pentan-1-one (16.2 g) and sodium bromide (30.9 g). Stir the mixture to ensure it is evenly distributed.[\[8\]](#)[\[9\]](#)[\[15\]](#)
- Acidification: Add 30% hydrochloric acid (24 g) to the flask.[\[8\]](#)[\[9\]](#)[\[15\]](#)
- Bromination: Slowly add 30% hydrogen peroxide (19 g) dropwise to the stirred mixture.[\[8\]](#)[\[9\]](#)[\[15\]](#)
- Reaction: Continue stirring the reaction mixture for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[15\]](#)
- Work-up: Once the reaction is complete, stop stirring and allow the mixture to separate into layers.[\[8\]](#)[\[9\]](#)[\[15\]](#)

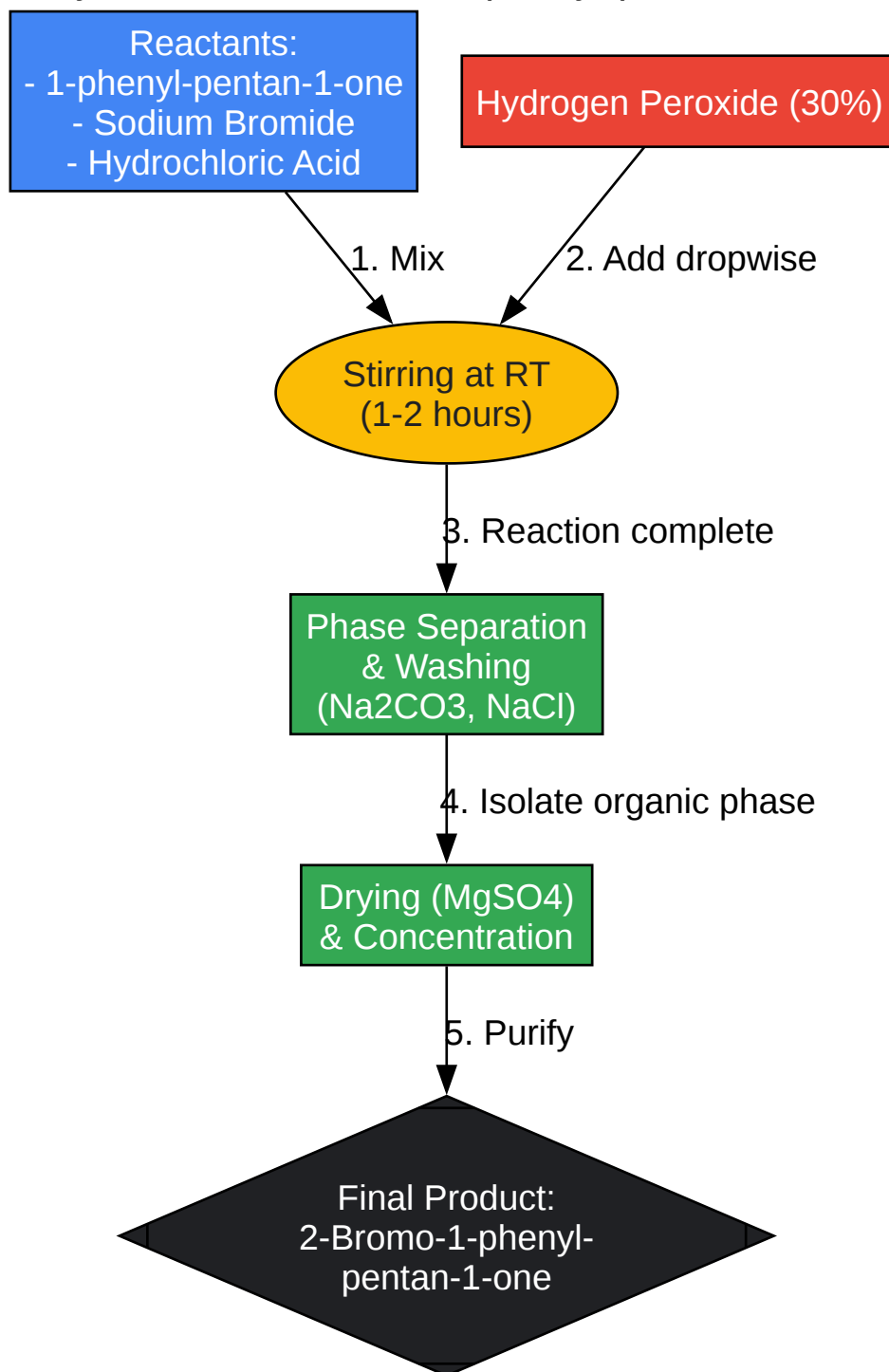
- Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated saline solution. Combine the organic phases.[8][9][15]
- Drying and Isolation: Dry the combined organic phase over anhydrous magnesium sulfate. Concentrate the solution to obtain the final product, which is a bright yellow oily liquid.[8][9][15]

Expected Outcome:

- Product: α -Bromovalerophenone (**2-Bromo-1-phenyl-pentan-1-one**)
- Yield: ~95%[15]
- Purity: ~98% (as determined by HPLC)[15]

Synthesis Workflow Diagram

Synthesis of 2-Bromo-1-phenyl-pentan-1-one



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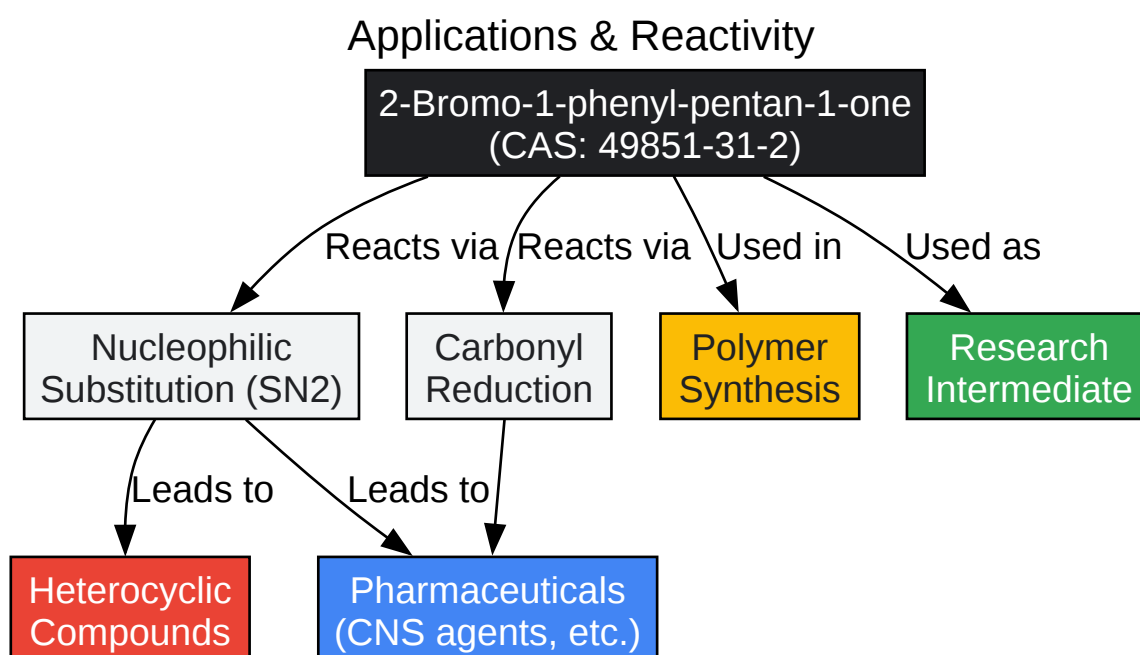
Caption: Workflow for the synthesis of **2-Bromo-1-phenyl-pentan-1-one**.

Applications in Research and Industry

2-Bromo-1-phenyl-pentan-1-one is a valuable intermediate in various synthetic applications due to its reactive nature.^{[5][16]}

- **Pharmaceutical Synthesis:** It serves as a crucial building block for producing a range of pharmaceutical agents.^{[5][8][9][16]} Its structure is a starting point for synthesizing central nervous system agents and beta-adrenergic receptor antagonists used in treating heart conditions.^{[2][16]}
- **Heterocyclic Chemistry:** The compound is used to synthesize heterocyclic compounds such as pyridines, pyrimidines, and thiophenes, which are important scaffolds in many pharmaceuticals.^{[1][5][8][9]}
- **Polymer Science:** It is employed in the synthesis of polymers like polyacrylonitrile and polyvinyl chloride.^{[1][8][9]}
- **Precursor for Controlled Substances:** It is known to be a precursor for the synthesis of psychotropic substances of the cathinone series, such as α -PVP and pentedrone.^[17]

Applications and Reactivity Diagram



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Caption: Key reactions and applications of **2-Bromo-1-phenyl-pentan-1-one**.

Safety and Handling

2-Bromo-1-phenyl-pentan-1-one is considered moderately toxic and requires careful handling to avoid exposure.[2][18]

- Hazards: The compound can cause skin and eye irritation upon direct contact.[18] It is classified as a skin irritant and a possible mutagen.[19] Prolonged or repeated exposure may lead to irritation of the respiratory tract.[2]
- Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
- Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[18] Use spark-proof tools and take precautionary measures against static discharge.[20]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[18][19][21] The recommended storage temperature is between 2°C and 8°C (35.6°F to 46.4°F) to maintain chemical stability.[18][21]
- Spills: In case of a spill, contain the area and clean it up using an inert absorbent material.[18][20] Dispose of waste according to approved procedures.[20] Always consult the Safety Data Sheet (SDS) for complete handling information.[18]

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